

Best practices for handling Furnidipine in the lab

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Compound of Interest

Compound Name: *Furnidipine*

Cat. No.: *B138093*

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Furnidipine Laboratory Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling **Furnidipine** in the laboratory. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

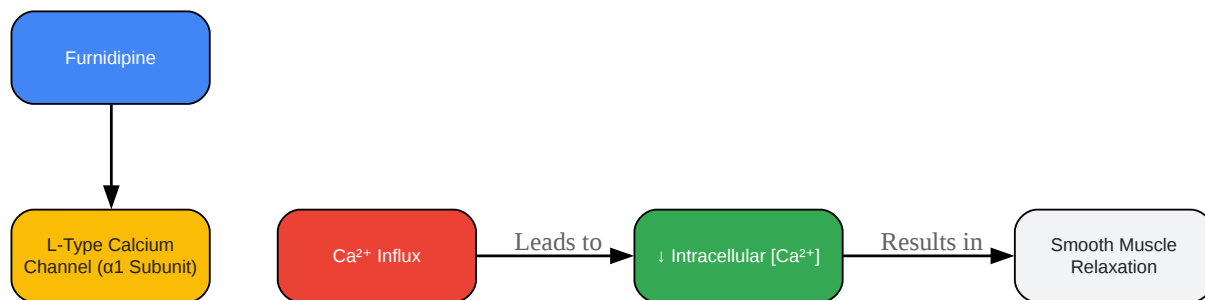
1. What is **Furnidipine** and what are its basic chemical properties?

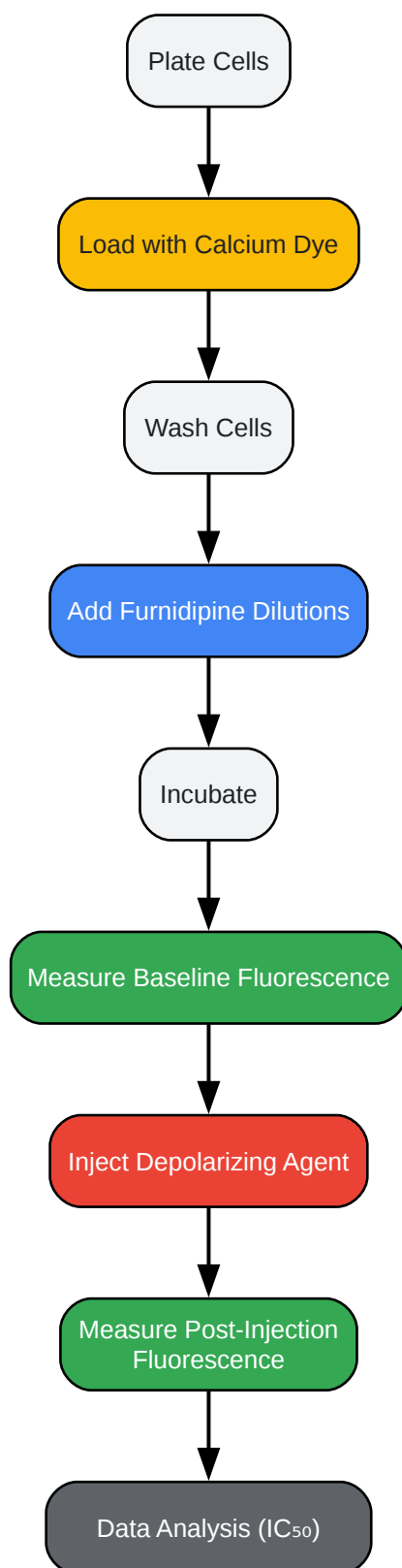
Furnidipine is a dihydropyridine calcium channel blocker.^[1] It is used in research to study the L-type calcium channel and its role in various physiological processes.

Property	Value
Molecular Formula	C ₂₁ H ₂₄ N ₂ O ₇
Molecular Weight	416.43 g/mol
Appearance	White crystalline powder
CAS Number	138661-03-7

2. What is the primary mechanism of action of **Furnidipine**?

Furnidipine is a potent blocker of L-type voltage-gated calcium channels.[2] By binding to these channels on the cell membrane, it inhibits the influx of extracellular calcium ions into the cell. This reduction in intracellular calcium concentration leads to the relaxation of smooth muscle, particularly in blood vessels.[3]





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References

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- 2. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydropyridine Calcium Channel Blockers Suppress the Transcription of PD-L1 by Inhibiting the Activation of STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
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